molecular formula C34H38N6O5 B7886908 H-Tyr-Pro-Trp-D-Phe-NH2

H-Tyr-Pro-Trp-D-Phe-NH2

Cat. No.: B7886908
M. Wt: 610.7 g/mol
InChI Key: ZEXLJFNSKAHNFH-FAPGNOQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Tyr-Pro-Trp-D-Phe-NH2 is a tetrapeptide with the molecular formula C34H38N6O5 and an average molecular mass of 610.715 Da. Its stereochemistry includes a D-configuration at the phenylalanine (Phe) residue, distinguishing it from endogenous endomorphins (e.g., Tyr-Pro-Trp-Phe-NH2), which feature L-amino acids . The compound is also referred to as Tyrosylprolyltryptophylphenylalaninamide and has a CAS registry number of 630104-38-0. The D-Phe substitution may enhance metabolic stability or alter receptor binding compared to L-configured analogs .

Properties

IUPAC Name

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H38N6O5/c35-26(17-22-12-14-24(41)15-13-22)34(45)40-16-6-11-30(40)33(44)39-29(19-23-20-37-27-10-5-4-9-25(23)27)32(43)38-28(31(36)42)18-21-7-2-1-3-8-21/h1-5,7-10,12-15,20,26,28-30,37,41H,6,11,16-19,35H2,(H2,36,42)(H,38,43)(H,39,44)/t26-,28+,29-,30-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXLJFNSKAHNFH-FAPGNOQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC5=CC=CC=C5)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H38N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Endomorphin-1 can be synthesized using a combination of enzymatic and chemical methods. The synthesis involves the following steps :

    Synthesis of Boc-Trp-Phe-NH2: This intermediate is synthesized using the solvent-stable protease WQ9-2 in a 20% methanol medium, achieving a high yield of 97.1%.

    Removal of Boc Group: The Boc group is removed using trifluoroacetic acid to generate Trp-Phe-NH2.

    Synthesis of Boc-Tyr-Pro-OH: This is synthesized chemically using the efficient mixed carbonic anhydride method.

    Formation of Boc-Tyr-Pro-Trp-Phe-NH2: This tetrapeptide is synthesized with a yield of 84.5% using another organic solvent-tolerant protease, PT121, in an organic-aqueous biphasic system.

    Final Deprotection: The Boc group is removed from Boc-Tyr-Pro-Trp-Phe-NH2 to obtain endomorphin-1 with a high yield of 91%.

Industrial Production Methods

Industrial production of endomorphin-1 involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving high-speed countercurrent chromatography (HSCCC) for final purification .

Chemical Reactions Analysis

Types of Reactions

Endomorphin-1 undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized.

    Reduction: Reduction reactions can occur at the peptide bonds under specific conditions.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Amino acid derivatives and coupling agents like carbodiimides are used in peptide synthesis.

Major Products Formed

    Oxidation: Oxidized derivatives of endomorphin-1.

    Reduction: Reduced forms of the peptide.

    Substitution: Analog peptides with modified amino acid sequences.

Scientific Research Applications

Endomorphin-1 has a wide range of applications in scientific research :

    Chemistry: Used in studies of peptide synthesis and modification.

    Biology: Investigated for its role in pain modulation and opioid receptor interactions.

    Medicine: Explored as a potential analgesic for pain management.

    Industry: Utilized in the development of new pain relief medications and opioid receptor studies.

Comparison with Similar Compounds

Structural Analogues and Sequence Variations

The following table summarizes key structural and functional differences between H-Tyr-Pro-Trp-D-Phe-NH2 and related peptides:

Compound Name Sequence/Structure Receptor Affinity/Selectivity Biological Activity Key Findings
This compound Tyr-Pro-Trp-D-Phe-NH2 Not reported Hypothesized µ-opioid interaction D-Phe substitution may confer resistance to enzymatic degradation .
Endomorphin-1 Tyr-Pro-Trp-Phe-NH2 (L-Phe) High µ-opioid affinity (IC50 ~3–14 nM) Potent µ-opioid agonist Endogenous peptide with antinociceptive effects; lacks D-amino acids .
CTOP H-D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2 µ-opioid: IC50 = 2.80 nM; δ: IC50 >22 µM Potent µ-opioid antagonist Cyclic structure with D-Phe and D-Trp enhances µ-selectivity (4,840-fold vs. δ) .
DMFa Phe-D-Met-Arg-Phe-NH2 Opioid-like (naloxone-sensitive) µ-opioid agonist D-Met substitution increases potency (ED25 = 3.8 nmol) in colonic motility assays .
H-Ala-Tyr-Pro-Gly-Lys-Phe-NH2 Ala-Tyr-Pro-Gly-Lys-Phe-NH2 Not reported Biochemical reagent Longer sequence; no opioid activity reported; used in lab settings .

Receptor Binding and Selectivity

  • CTOP vs. This compound : CTOP’s D-Phe and D-Trp residues contribute to its µ-opioid receptor specificity (IC50 = 2.80 nM) and rapid binding kinetics (Kd = 0.16–0.41 nM) . In contrast, this compound lacks cyclic constraints but shares D-Phe, which may similarly enhance µ-receptor interactions if tested.
  • DMFa: Despite a D-Met substitution, DMFa acts as a µ-opioid agonist, suggesting that D-amino acids in non-critical positions can retain or enhance agonist activity .

Functional and Pharmacological Differences

  • Agonist vs. Antagonist Activity :
    • Endomorphin-1 and DMFa are agonists , whereas CTOP is a neutral antagonist at constitutively active µ* receptors, reversing morphine tolerance .
    • This compound’s activity remains unconfirmed but could mirror CTOP’s antagonism if D-Phe disrupts agonist binding.
  • Metabolic Stability: D-amino acids in CTOP and DMFa reduce protease susceptibility, prolonging in vivo activity . This property is likely shared by this compound.

Clinical and Experimental Implications

  • CTOP : Used to study µ-receptor signaling due to its high selectivity and ability to block morphine-induced effects .
  • DMFa: Highlights the role of D-amino acids in enhancing peptide stability without compromising agonist efficacy .
  • This compound: Potential applications in pain management or opioid research remain speculative but warrant investigation given structural parallels to characterized ligands.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.